molecular formula C14H11NO B14677453 Phenoxy(phenyl)acetonitrile CAS No. 32121-27-0

Phenoxy(phenyl)acetonitrile

Cat. No.: B14677453
CAS No.: 32121-27-0
M. Wt: 209.24 g/mol
InChI Key: UMTRHZBMIRLIKP-UHFFFAOYSA-N
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Description

Phenoxy(phenyl)acetonitrile is an organic compound with the molecular formula C14H11NO. It is a derivative of acetonitrile where the hydrogen atoms are replaced by phenoxy and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxy(phenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of phenol with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Phenoxy(phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.

Major Products Formed:

    Oxidation: Phenoxy(phenyl)acetic acid or phenoxy(phenyl)acetaldehyde.

    Reduction: Phenoxy(phenyl)ethylamine.

    Substitution: Various substituted phenoxy(phenyl)acetonitriles depending on the reagents used.

Scientific Research Applications

Phenoxy(phenyl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phenoxy(phenyl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Phenoxy(phenyl)acetonitrile can be compared with other similar compounds such as:

    Phenoxyacetic acid: Known for its use in herbicides and plant growth regulators.

    Phenoxyethanol: Used as a preservative in cosmetics and pharmaceuticals.

    Phenoxyacetamide: Investigated for its pharmacological activities.

Uniqueness: this compound stands out due to its unique combination of phenoxy and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-phenoxy-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTRHZBMIRLIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302023
Record name phenoxy(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32121-27-0
Record name NSC148007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenoxy(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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